molecular formula C9H11BrO2S B2735321 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid CAS No. 1341489-20-0

3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid

Cat. No.: B2735321
CAS No.: 1341489-20-0
M. Wt: 263.15
InChI Key: GBRWGZXADNQJSY-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid is an organic compound featuring a brominated thiophene ring attached to a dimethylpropanoic acid moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of 2-thiophenecarboxylic acid, followed by a Friedel-Crafts acylation reaction to introduce the dimethylpropanoic acid moiety .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and acylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted thiophene derivatives.

    Oxidation Reactions: Products include thiophene sulfoxides and sulfones.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring can participate in various electronic interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid
  • 3-(5-Fluorothiophen-2-yl)-2,2-dimethylpropanoic acid
  • 3-(5-Iodothiophen-2-yl)-2,2-dimethylpropanoic acid

Uniqueness

3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid is unique due to the presence of the bromine atom, which imparts distinct electronic properties and reactivity compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable in specific applications where bromine’s size and electronegativity play a crucial role .

Properties

IUPAC Name

3-(5-bromothiophen-2-yl)-2,2-dimethylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-9(2,8(11)12)5-6-3-4-7(10)13-6/h3-4H,5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRWGZXADNQJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(S1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341489-20-0
Record name 3-(5-bromothiophen-2-yl)-2,2-dimethylpropanoic acid
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